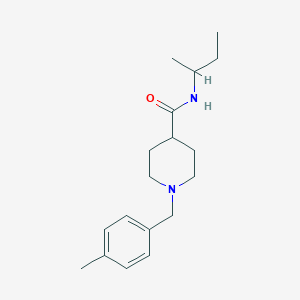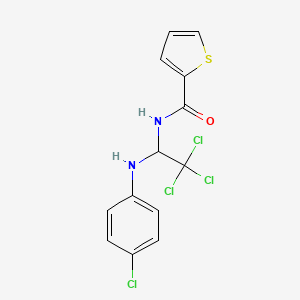![molecular formula C14H18ClN3O4 B5119257 4-chloro-N-[3-(morpholin-4-yl)propyl]-2-nitrobenzamide](/img/structure/B5119257.png)
4-chloro-N-[3-(morpholin-4-yl)propyl]-2-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-N-[3-(morpholin-4-yl)propyl]-2-nitrobenzamide is a chemical compound with a complex structure that includes a chloro group, a morpholine ring, and a nitrobenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-[3-(morpholin-4-yl)propyl]-2-nitrobenzamide typically involves multiple steps. One common method starts with the nitration of 4-chlorobenzamide to introduce the nitro group. This is followed by the alkylation of the nitrobenzamide with 3-chloropropylamine to form the intermediate. Finally, the intermediate undergoes a reaction with morpholine to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and bases like triethylamine (TEA) are commonly used to facilitate the reactions .
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-[3-(morpholin-4-yl)propyl]-2-nitrobenzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions, although these are less common.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate.
Major Products
Reduction: 4-amino-N-[3-(morpholin-4-yl)propyl]-2-nitrobenzamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized derivatives of the original compound.
Scientific Research Applications
4-chloro-N-[3-(morpholin-4-yl)propyl]-2-nitrobenzamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of various chemical products and intermediates.
Mechanism of Action
The mechanism of action of 4-chloro-N-[3-(morpholin-4-yl)propyl]-2-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The morpholine ring may enhance the compound’s ability to penetrate biological membranes, increasing its efficacy .
Comparison with Similar Compounds
Similar Compounds
3-chloro-4-morpholin-4-yl-1,2,5-thiadiazole: Similar in structure but contains a thiadiazole ring instead of a benzamide moiety.
4-(3-chloropropyl)morpholine: Lacks the nitro and benzamide groups, making it less complex.
Uniqueness
4-chloro-N-[3-(morpholin-4-yl)propyl]-2-nitrobenzamide is unique due to its combination of a chloro group, a morpholine ring, and a nitrobenzamide moiety
Properties
IUPAC Name |
4-chloro-N-(3-morpholin-4-ylpropyl)-2-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClN3O4/c15-11-2-3-12(13(10-11)18(20)21)14(19)16-4-1-5-17-6-8-22-9-7-17/h2-3,10H,1,4-9H2,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQKVIUQQUPIAFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCNC(=O)C2=C(C=C(C=C2)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
49.1 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24805227 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-{[(3,4-dimethoxyphenyl)sulfonyl]amino}benzamide](/img/structure/B5119182.png)
![N-[2-(PIPERIDIN-1-YL)ETHYL]-4H5H6H7H8H-CYCLOHEPTA[B]THIOPHENE-2-CARBOXAMIDE](/img/structure/B5119188.png)
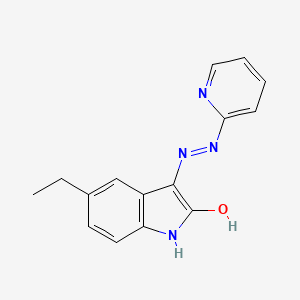
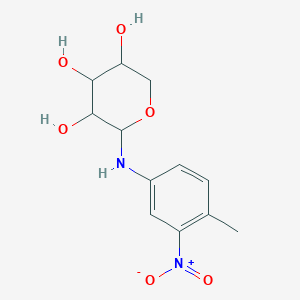
![N-[1-({[(4-acetylphenyl)amino]carbonothioyl}amino)-2,2,2-trichloroethyl]-2-chlorobenzamide](/img/structure/B5119217.png)
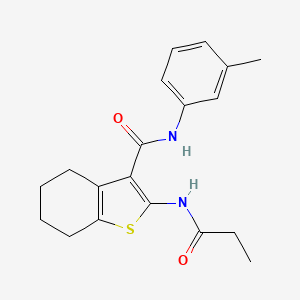
![1-{2-[(3-Methylbenzyl)sulfanyl]ethyl}-3-phenylurea](/img/structure/B5119222.png)
![N,N-diethyl-2-[(4-fluoro-2-methylphenyl)sulfonylamino]benzamide](/img/structure/B5119228.png)
![N-1,3-benzothiazol-2-yl-3-[5-(2-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanamide](/img/structure/B5119229.png)
![3-(4-METHOXYPHENYL)-1-[4-(4-METHYLBENZYL)PIPERAZINO]-1-PROPANONE](/img/structure/B5119233.png)
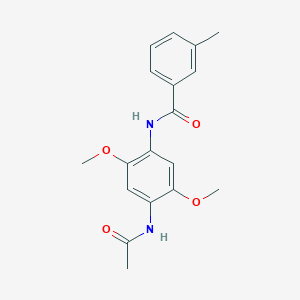
![N-(2-methoxyethyl)-3-[1-(3-thienylacetyl)-4-piperidinyl]propanamide](/img/structure/B5119274.png)
